Acide 4-Fmoc-pipérazine-2-carboxylique

Vue d'ensemble

Description

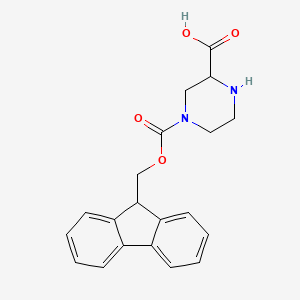

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de pistes en développement de médicaments

Le composé est utilisé dans la synthèse de dérivés de la pipérazine-2-carboxamide pour la découverte de pistes en développement de médicaments . Une bibliothèque de ces dérivés a été produite pour un criblage général, et deux nouvelles voies de synthèse en phase solide ont été utilisées pour produire 15 000 composés uniques .

Chimie combinatoire

Dans le domaine de la chimie combinatoire, ce composé joue un rôle crucial. Il est utilisé dans la synthèse de dérivés de la pipérazine-2-carboxamide, qui sont synthétisés en grande quantité (plus de 15 000 composés distincts) pour la découverte de pistes .

Importance pharmacologique

L'échafaudage de l'acide pipérazine-2-carboxylique, qui comprend ce composé, est pharmacologiquement important . Il se retrouve dans divers agents pharmacologiques aux propriétés anxiolytiques, antivirales, cardioprotectrices, anticancéreuses et antidépressives .

Mécanisme D'action

Target of Action

The primary target of 4-Fmoc-piperazine-2-carboxylic acid is the amine group in peptide synthesis . The compound is used as a protecting group for amines during the synthesis process .

Mode of Action

The compound, also known as Fmoc carbamate, is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the chemical peptide synthesis pathway . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of the action of 4-Fmoc-piperazine-2-carboxylic acid is the successful synthesis of peptides with protected amine groups . This protection is crucial for the formation of peptide bonds without unwanted side reactions .

Action Environment

The compound is sensitive to the presence of bases, which can remove the Fmoc group . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound should be stored at -20° C to maintain its stability .

Activité Biologique

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, known by its CAS number 219312-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid is CHNO, with a molecular weight of 352.38 g/mol. It is characterized by a piperazine core substituted with a fluorenylmethoxycarbonyl group, which enhances its lipophilicity and potential for biological interaction.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 352.38 g/mol |

| CAS Number | 219312-90-0 |

| Purity | ≥95% |

| Storage Conditions | 2-8°C, in dark |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit Src family kinases, which are implicated in various cancers. A study demonstrated that compounds similar to 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid could significantly reduce autophosphorylation of Src at tyrosine 419 (Y419), a critical residue for its kinase activity .

The mechanism by which this compound exerts its biological effects appears to involve the disruption of protein-protein interactions essential for cancer cell proliferation and survival. The binding affinity to lipidated proteins has been shown to interfere with the signaling pathways activated by Src kinases .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid were tested against the HCT116 colon cancer cell line, showing IC50 values indicative of significant anticancer activity .

Case Studies

-

Study on Src Kinase Inhibition :

- Objective : To evaluate the efficacy of the compound in inhibiting Src kinase activity.

- Methodology : Homogeneous Time Resolved Fluorescence (HTRF) screening was used to identify potent inhibitors.

- Results : The compound demonstrated a marked reduction in Src autophosphorylation, suggesting its potential as a therapeutic agent in cancers where Src is overactive.

-

Cytotoxicity Assays :

- Objective : To assess the cytotoxic effects against breast and colon cancer cells.

- Methodology : MTT assays were performed on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.

- Results : The compound exhibited IC50 values of approximately 6.2 μM against HCT116 cells, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXOLCRCKMWZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400379 | |

| Record name | 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219312-90-0 | |

| Record name | 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fmoc-piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.